o-Xylylenebis(triphenylphosphonium bromide)

Catalog No.
S1503669
CAS No.
1519-46-6
M.F
C44H38P2+2
M. Wt
628.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Xylylenebis(triphenylphosphonium bromide)

CAS Number

1519-46-6

Product Name

o-Xylylenebis(triphenylphosphonium bromide)

IUPAC Name

triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium

Molecular Formula

C44H38P2+2

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2

InChI Key

NREIUFSWLHXDSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Organic Synthesis

o-XBTBP serves as a valuable catalyst in various organic synthesis reactions. Its ability to act as a Lewis acid facilitates the formation of covalent bonds between molecules. Studies have demonstrated its effectiveness in:

  • Heck reactions: o-XBTBP promotes the formation of carbon-carbon bonds between alkenes and aryl halides [].
  • Suzuki-Miyaura reactions: This compound facilitates the coupling of aryl/vinyl boronic acids with aryl/vinyl halides [].
  • Sonogashira reactions: o-XBTBP plays a role in the cross-coupling of terminal alkynes with aryl/vinyl halides [].

These are just a few examples, and o-XBTBP's potential as a catalyst in organic synthesis continues to be explored.

Redox Reactions

o-XBTBP exhibits redox behavior, allowing it to participate in electron transfer reactions. This property makes it useful in:

  • Oxidative coupling: o-XBTBP can act as an oxidant for various organic substrates, enabling the formation of C-C and C-N bonds [].
  • Deoxygenation: This compound facilitates the removal of oxygen atoms from organic molecules [].

The diverse redox properties of o-XBTBP offer opportunities for further development in various oxidation and reduction reactions.

Other Applications

Beyond its roles in organic synthesis and redox reactions, o-XBTBP finds applications in other scientific research areas:

  • Material Science: o-XBTBP can be incorporated into the design of functional materials, such as ionic liquids and self-assembled monolayers.
  • Biochemistry: This compound has been explored for its potential applications in drug delivery and enzyme inhibition.

Molecular Structure Analysis

The key feature of o-Xylylenebis(triphenylphosphonium bromide) is its structure. It consists of two triphenylphosphonium cations (Ph₃P+) linked by a central o-xylylene bridge (CH₄(CH₂)₂). Each triphenylphosphonium moiety features a phosphorus atom bonded to three phenyl (C₆H₅) groups. Two bromide (Br⁻) anions balance the positive charges on the phosphonium cations [].

The presence of the bulky triphenylphosphonium groups and the positively charged phosphorus centers makes the molecule possess a delocalized lipophilic character, potentially impacting its interaction with biological systems [].


Chemical Reactions Analysis

Without specific research data, it is difficult to predict its decomposition pathways. However, as a general rule, phosphonium salts can undergo thermal decomposition, releasing the corresponding phosphine (Ph₃P) and other products depending on the surrounding conditions [].

XLogP3

10.3

Exact Mass

628.24487521 g/mol

Monoisotopic Mass

628.24487521 g/mol

Heavy Atom Count

46

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1519-46-6

Dates

Modify: 2023-08-15

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